Maleic hydrazide monoethanolamine
Description
Properties
CAS No. |
2436-56-8 |
|---|---|
Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-aminoethanol;1,2-dihydropyridazine-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.C2H7NO/c7-3-1-2-4(8)6-5-3;3-1-2-4/h1-2H,(H,5,7)(H,6,8);4H,1-3H2 |
InChI Key |
ZRUUKURQYAUHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NNC1=O.C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Maleic Hydrazide: Precursor Optimization
Maleic hydrazide (MH), the foundational compound for deriving monoethanolamine analogs, is traditionally synthesized via the reaction of maleic anhydride with hydrazine hydrate. Early methods suffered from incomplete conversions and high residual hydrazine, limiting industrial applicability. A breakthrough catalytic method, disclosed in a 2014 patent, addresses these challenges by employing rare-earth triflate catalysts under acidic conditions.
Catalytic Synthesis Using Rare-Earth Triflates
The patented method involves a two-step process:
- Initial reaction : Hydrazine hydrate reacts with dilute sulfuric acid in the presence of rare-earth triflates (e.g., La(CF₃SO₃)₃) at 30–40°C for 30 minutes.
- Ring-closure : Maleic anhydride is added, and the mixture is heated to 80–120°C for 1–10 hours, followed by neutralization with inorganic bases like NaOH.
Key Advantages:
- Yield : 95–97%, a 10% improvement over conventional methods.
- Purity : Residual hydrazine levels below 2 ppm, meeting international safety standards.
- Scalability : Demonstrated in 1,000 mL reactors with consistent results across five examples.
Table 1: Optimization of Maleic Hydrazide Synthesis Using Rare-Earth Catalysts
| Example | Catalyst (Type, Amount) | Reaction Conditions | Yield (%) | Residual Hydrazine (ppm) |
|---|---|---|---|---|
| 1 | La(CF₃SO₃)₃, 0.8 g | 30–40°C, 1 h | 96.7 | <2 |
| 2 | La(CF₃SO₃)₃, 4 g | 90–100°C, 5 h | 96.9 | <2 |
| 3 | La(CF₃SO₃)₃, 8 g | 110–120°C, 10 h | 97.2 | <2 |
| 4 | Ce(CF₃SO₃)₃, 4 g | 90–100°C, 5 h | 96.0 | <2 |
| 5 | Pr(CF₃SO₃)₃, 4 g | 90–100°C, 5 h | 95.6 | <2 |
This method’s efficacy stems from the Lewis acidity of rare-earth catalysts, which enhance electrophilic activation of maleic anhydride and stabilize intermediates.
Mitsunobu Reaction for Maleic Hydrazide Monoethanolamine
The Mitsunobu reaction, widely used for ether and amine bond formation, has been adapted to synthesize this compound. A 2020 study reports a two-step protocol: Mitsunobu coupling followed by Schiff base formation, though only the first step is relevant to monoethanolamine derivatives.
Reaction Mechanism and Conditions
Reactants :
- Maleic hydrazide (tautomer: 6-hydroxy-2H-pyridazin-2-one)
- Ethanolamine (2-aminoethanol)
- Diisopropyl azodicarboxylate (DIAD)
- Triphenylphosphine (PPh₃)
Procedure :
- Mitsunobu Coupling : Maleic hydrazide (17.8 mmol), ethanolamine (35 mmol), DIAD (36 mmol), and PPh₃ (38.1 mmol) are combined in dry toluene at 95°C for 12–17 hours.
- Workup : The product is isolated via suction filtration after cooling, with triphenylphosphine oxide (TPPO) removed through repeated washing.
Key Observations:
- Regioselectivity : Only monosubstituted products form due to the dominance of the 6-hydroxy-2H-pyridazin-2-one tautomer, which blocks further substitution.
- Yield : Moderate (estimated 40–50% based on reagent stoichiometry), limited by TPPO separation challenges.
Table 2: Mitsunobu Reaction Parameters for this compound
| Parameter | Details |
|---|---|
| Solvent | Dry toluene |
| Temperature | 95°C |
| Time | 12–17 hours |
| Molar Ratio (MH:EtOHamine:DIAD:PPh₃) | 1:2:2:2 |
| Purification | Suction filtration, cold washes |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
Maleic hydrazide monoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Maleic hydrazide monoethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used to study plant growth regulation and the inhibition of cell division.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is used in agriculture to control the growth of unwanted shoots and prevent sprouting in stored crops
Mechanism of Action
The mechanism of action of maleic hydrazide monoethanolamine involves the inhibition of cell division by interfering with the synthesis of nucleic acids and proteins. The compound targets specific enzymes and pathways involved in cell division, leading to the suppression of growth in treated plants .
Comparison with Similar Compounds
Table 1: Efficacy and Properties of Sprout Suppressants
MH’s non-volatility ensures prolonged residual activity, making it superior for long-term storage. However, its effects on reducing sugars (increased in some cultivars, decreased in others) complicate post-harvest quality .
Comparison with Growth Retardants
MH is contrasted with paclobutrazol and daminozide in plant height control.
Table 2: Growth Retardants in Vegetative Control
MH’s effectiveness at lower concentrations highlights its potency, though cultivar-specific responses necessitate tailored applications .
Comparison with Herbicides and Mutagens
MH is grouped with herbicides like 2,4-D and mutagens like acrylamide in genotoxicity studies.
Table 3: Genotoxicity and Herbicidal Activity
MH’s clastogenic effects (chromosomal breaks) are distinct from the clastogenic and aneugenic actions of other chemicals, underscoring its unique mechanism .
Toxicological and Regulatory Considerations
MH’s free form is carcinogenic in rats when injected, though its salts (e.g., diethanolamine) show reduced toxicity . Regulatory limits include tolerances of 15 ppm in onions and 50 ppm in potatoes . In contrast, paclobutrazol and daminozide face fewer restrictions due to lower carcinogenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
